(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: . This compound features a morpholine ring, a piperazine ring, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the formation of the morpholine and piperazine rings. The thiophene moiety is then added through a subsequent reaction step, often involving a Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The morpholine and piperazine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohols, amines, and other reduced derivatives.
Substitution: : Various substituted morpholines and piperazines.
Scientific Research Applications
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its antimicrobial and anti-inflammatory properties.
Medicine: : Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can be compared to other similar compounds, such as morpholinopyrimidines and piperazine derivatives . While these compounds share structural similarities, This compound is unique in its combination of morpholine, piperazine, and thiophene moieties, which contribute to its distinct biological activities and applications.
List of Similar Compounds
Morpholinopyrimidines
Piperazine derivatives
Thiophene-based compounds
Fused heterocyclic compounds
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-17(14-2-1-13-25-14)22-7-5-20(6-8-22)15-3-4-16(19-18-15)21-9-11-24-12-10-21/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZUJJTVRRKSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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